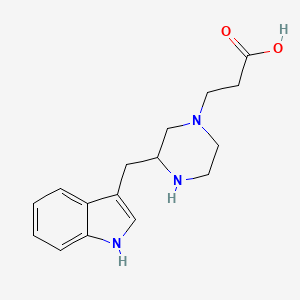
5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile can be achieved through a multi-component reaction. One common method involves the reaction of 3-amino-1,2,4-triazole, malononitrile, and an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol under heating or ultrasonic irradiation . This method is advantageous due to its simplicity, high yield, and operational ease.
Industrial Production Methods
Industrial production of this compound typically involves similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ultrasound or microwave irradiation, can be employed to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles: These compounds share a similar core structure and are synthesized using similar multi-component reactions.
5-Amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrroles: These derivatives are also synthesized through one-pot reactions and have comparable biological activities.
Uniqueness
5-Amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
922522-89-2 |
|---|---|
Formule moléculaire |
C15H19N5 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
5-amino-7-(butylamino)-2,4-dimethyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C15H19N5/c1-4-5-6-18-15-11(8-16)13-12(14(17)20-15)9(2)7-10(3)19-13/h7H,4-6H2,1-3H3,(H3,17,18,20) |
Clé InChI |
JDRBPRHKTBVRBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=C2C(=CC(=NC2=C1C#N)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)

![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)


![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)

![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
